Bleximenib oxalate
Description
Overview of Mixed-Lineage Leukemia 1 (KMT2A) Rearrangements and Nucleophosmin (B1167650) 1 (NPM1) Mutations in Leukemogenesis
Acute leukemias are characterized by genetic abnormalities that disrupt normal blood cell development. Among the most significant of these are rearrangements of the KMT2A gene and mutations in the NPM1 gene.
KMT2A Rearrangements (KMT2Ar): The KMT2A gene, formerly known as Mixed-Lineage Leukemia (MLL), is located on chromosome 11q23 and is a frequent target of chromosomal translocations. cellsignal.comviamedica.pl These rearrangements fuse the N-terminal part of the KMT2A protein with one of over 80 different partner proteins. cellsignal.comamegroups.org KMT2Ar are found in approximately 5-10% of acute myeloid leukemia (AML) cases in adults and are particularly common in infant leukemia, occurring in 70-80% of cases. mdanderson.orgcellsignal.comamegroups.org These fusion proteins aberrantly regulate the expression of key genes critical for hematopoietic cell proliferation and differentiation, such as HOXA9 and MEIS1, leading to a block in cell maturation and the development of aggressive leukemia. cellsignal.comamegroups.org Leukemias with KMT2A rearrangements are associated with a poor prognosis and high rates of relapse following standard chemotherapy. mdpi.com
NPM1 Mutations (NPM1m): Mutations in the NPM1 gene are the most common genetic alteration in adult AML, present in about 30% of all cases and up to 50% of those with a normal karyotype. upenn.edunih.gov The NPM1 protein is a chaperone that normally resides and functions within the nucleolus. nih.gov The mutations unique to AML cause the NPM1 protein to be abnormally located in the cytoplasm (NPM1c). nih.govnih.gov This mislocalization is a critical event in leukemogenesis. nih.gov Intriguingly, AML with NPM1 mutations shares a similar gene expression profile with KMT2Ar leukemias, displaying an over-reliance on the expression of HOX and MEIS1 genes. mdanderson.orgcellsignal.com This shared dependency is driven by the interaction of wild-type KMT2A and menin, making it a therapeutic target. cellsignal.com
Rationale for Menin as a Therapeutic Target in Acute Leukemias
Menin, a protein encoded by the MEN1 gene, acts as a nuclear scaffold protein involved in various biological pathways. amegroups.org While it functions as a tumor suppressor in endocrine tissues, it plays an oncogenic cofactor role in specific types of leukemia. upenn.edumdanderson.orgashpublications.org The rationale for targeting menin stems from its essential role in tethering the KMT2A protein complex to chromatin. cellsignal.com
In both KMT2Ar and NPM1m AML, the interaction between menin and the KMT2A protein (either the fusion protein or the wild-type version, respectively) is indispensable for driving the leukemogenic gene expression program. amegroups.orgmdpi.com This interaction anchors the KMT2A complex at specific gene promoters, leading to the upregulation of target genes like HOXA9 and MEIS1. nih.govcellsignal.com These genes are master regulators that promote the self-renewal of myeloid progenitor cells and block their differentiation, a hallmark of acute leukemia. amegroups.org
Therefore, disrupting the menin-KMT2A interaction with a small-molecule inhibitor is a targeted therapeutic strategy. By preventing this crucial binding, menin inhibitors can evict the KMT2A complex from chromatin, downregulate the expression of oncogenic target genes, and ultimately lead to the differentiation and apoptosis of the leukemic cells. upenn.edunih.govcellsignal.com This approach has been validated in preclinical models, which showed that pharmacologic inhibition of the menin-KMT2A interaction was an effective anti-leukemic strategy that did not harm normal hematopoiesis. upenn.edu
Historical Context of Menin Inhibitor Research and Development
The journey to develop menin inhibitors began nearly two decades ago, sparked by the need for better treatments for patients with KMT2A-rearranged leukemias, especially infants with a very poor prognosis. ashpublications.orghealthtree.org Elegant basic research sought to identify the essential components of the KMT2A complex that were required for leukemogenesis. ashpublications.org Early studies revealed that menin was involved in promoting leukemia in KMT2A-rearranged disease. ashpublications.org
Subsequent research, including work by Drs. Jolanta Grembecka and Tomasz Cierpicki, focused on targeting the menin-MLL interaction, despite industry hesitation around developing therapies aimed at protein-protein interactions. kuraoncology.com Using genetic methods in mouse models, scientists demonstrated that disrupting the menin-KMT2A interaction led to significantly better survival. ashpublications.org These foundational discoveries, supported by programs like The Leukemia & Lymphoma Society's (LLS) Therapy Acceleration Program (TAP), paved the way for the development of small-molecule inhibitors. kuraoncology.com This preclinical work demonstrated that menin inhibitors could be effective against both KMT2A-rearranged and NPM1-mutated AML. ashpublications.org These promising findings prompted several pharmaceutical companies to develop oral, potent, and specific menin inhibitors, with the first candidates entering clinical trials in the early 2020s. amegroups.orgashpublications.org
Introduction to Bleximenib Oxalate (B1200264) as a Novel Menin-KMT2A Inhibitor
Bleximenib oxalate (also known as JNJ-75276617) is a novel, orally active, potent, and selective small-molecule inhibitor of the menin-KMT2A protein-protein interaction. medchemexpress.comnih.gov It is designed to specifically bind to the menin protein, thereby preventing its association with KMT2A fusion proteins or the wild-type KMT2A complex. smolecule.com This disruption inhibits the transcriptional programs that drive leukemic cell growth in cancers with KMT2A alterations or NPM1 mutations. newdrugapprovals.org
Preclinical studies have shown that Bleximenib inhibits the proliferation and induces apoptosis and differentiation in AML and B-ALL cell lines and patient samples. medchemexpress.comnih.gov It demonstrates high potency, with IC₅₀ values (the concentration required to inhibit 50% of the target's activity) in the low nanomolar range for human, mouse, and dog menin. medchemexpress.commedchemexpress.com
Bleximenib has advanced into clinical trials for patients with relapsed or refractory acute leukemia harboring KMT2A rearrangements or NPM1 mutations. medpath.comashpublications.org Early results from the phase 1/2 cAMeLot-1 study have been encouraging, demonstrating dose-dependent anti-leukemic activity. medpath.com
| Dose Cohort (Twice Daily) | Overall Response Rate (ORR) | Composite Complete Response (cCR) Rate |
|---|---|---|
| 45 mg | 36.4% | 18.2% |
| 90/100 mg | 47.6% | 38.1% |
| 150 mg | 55.0% | 40.0% |
Further analysis of the 90/100 mg dose level showed promising responses in the specific genetic subtypes targeted by the drug. medpath.com
| Genetic Alteration | Number of Patients (n) | cCR Rate |
|---|---|---|
| KMT2A rearrangements | 9 | 44.4% |
| NPM1 mutations | 12 | 33.3% |
Bleximenib is also being investigated in combination with other AML therapies, such as venetoclax (B612062) and azacitidine, with early data suggesting encouraging efficacy. jnj.com These findings underscore the potential of this compound as a significant targeted therapy for genetically defined subsets of acute leukemia.
Structure
2D Structure
Properties
Molecular Formula |
C34H52FN7O7 |
|---|---|
Molecular Weight |
689.8 g/mol |
IUPAC Name |
N-ethyl-5-fluoro-2-[[5-[2-[(3R)-6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-yl]-2,7-diazaspiro[3.4]octan-7-yl]-1,2,4-triazin-6-yl]oxy]-N-propan-2-ylbenzamide;oxalic acid |
InChI |
InChI=1S/C32H50FN7O3.C2H2O4/c1-8-40(24(4)5)31(41)26-18-25(33)11-12-28(26)43-30-29(34-22-35-36-30)38-15-13-32(19-38)20-39(21-32)27(23(2)3)10-9-14-37(6)16-17-42-7;3-1(4)2(5)6/h11-12,18,22-24,27H,8-10,13-17,19-21H2,1-7H3;(H,3,4)(H,5,6)/t27-;/m1./s1 |
InChI Key |
OYKHOVACUSUKFI-HZPIKELBSA-N |
Isomeric SMILES |
CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)[C@H](CCCN(C)CCOC)C(C)C.C(=O)(C(=O)O)O |
Canonical SMILES |
CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)C(CCCN(C)CCOC)C(C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Discovery and Preclinical Development of Bleximenib Oxalate
Identification and Characterization of Bleximenib as a Potent Small Molecule Inhibitor
Bleximenib was identified as a novel, orally bioavailable, potent, and selective inhibitor of the protein-protein interaction between menin and KMT2A. ashpublications.orgnih.gov This interaction is a critical dependency for the survival and proliferation of leukemia cells harboring alterations in the KMT2A gene (such as rearrangements) or mutations in the nucleophosmin (B1167650) 1 (NPM1) gene. ashpublications.orgashpublications.org
The development of Bleximenib involved modifications to a parent compound, including the addition of a flexible tail region with an additional basic center, leading to the discovery of JNJ-75276617. nih.gov This structural refinement resulted in a molecule with favorable properties for further development. nih.gov
Preclinical studies have demonstrated the potent activity of Bleximenib. In biochemical assays, it inhibits the binding of a fluorescently labeled peptide to human menin with a very low IC50 value, indicating high potency. probechem.com
Table 1: Inhibitory Activity of Bleximenib
| Target | IC50 Value |
|---|---|
| Human menin | 0.1 nM probechem.comnewdrugapprovals.org |
| Mouse menin | 0.045 nM newdrugapprovals.org |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The mechanism of action of Bleximenib involves the disruption of the menin-KMT2A complex on chromatin at the promoter regions of target genes. ashpublications.orgnih.gov This leads to a reduction in the expression of key downstream target genes, such as MEIS1 and FLT3, which are involved in leukemogenesis. ashpublications.orgnih.gov This targeted inhibition of gene expression ultimately leads to the inhibition of proliferation, induction of apoptosis, and cellular differentiation in susceptible leukemia cells. probechem.comnewdrugapprovals.org
A significant characteristic of Bleximenib is its unique binding mode to the menin protein. ashpublications.orgnih.gov This distinct interaction allows it to retain potent antiproliferative activity against leukemia cell lines that have developed resistance to other menin-KMT2A inhibitors, such as revumenib, through specific mutations in the MEN1 gene (e.g., M327I and T349M). ashpublications.orgnih.govprobechem.com
Preclinical Development Timeline and Key Milestones
The preclinical development of Bleximenib has been marked by several key milestones that have advanced its journey toward clinical investigation.
September 12, 2023: Publication of comprehensive preclinical data in the journal Blood, detailing the efficacy of Bleximenib (as JNJ-75276617) in models of KMT2A- and NPM1-altered leukemias. ashpublications.org
March 13, 2025: An editorial in Haematologica highlighted the promising preclinical findings for Bleximenib, underscoring its potential in treating acute myeloid leukemia (AML). nih.gov
April 22, 2025: Information regarding the chemical structure and properties of Bleximenib and its oxalate (B1200264) salt became publicly available. newdrugapprovals.org
June 12, 2025: Johnson & Johnson announced new Phase 1b data at the European Hematology Association (EHA) Congress, showing encouraging antileukemic activity and a promising safety profile for Bleximenib in combination with other agents for the treatment of AML. jnj.com A Phase 3 trial was also noted as having been launched in April 2025. ainvest.com
These milestones illustrate the progression of Bleximenib from a preclinical candidate to a compound undergoing clinical evaluation.
Overview of Patent Landscape and Academic Contributions in Compound Discovery
The discovery and development of Bleximenib are protected by a robust patent portfolio held by Janssen Pharmaceutica NV, a subsidiary of Johnson & Johnson. newdrugapprovals.orgguidetopharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.org These patents cover the chemical composition of Bleximenib and its use in treating hematological malignancies.
Table 2: Key Patents for Bleximenib
| Patent Number | Assignee | Significance |
|---|---|---|
| WO2021121327 | Janssen Pharmaceutica NV | Describes the oxalate salt of JNJ-75276617. nih.govnewdrugapprovals.org |
| WO2022237720A1 | Janssen Pharmaceutica NV; Johnson & Johnson | Claims the compound for the potential treatment of hematological malignancies, particularly in combination with a BCL-2 inhibitor. guidetopharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.orgselleckchem.com |
The patents for Bleximenib are expected to provide protection from generic competition into the 2040s. ainvest.com
The development of Bleximenib has also been supported by significant academic contributions. Research groups from institutions such as the University Medical Center Groningen in the Netherlands have played a crucial role in elucidating the preclinical efficacy and mechanisms of action of Bleximenib. ashpublications.orgnih.govresearchgate.net Their work, often in collaboration with scientists at Janssen, has provided a deeper understanding of the compound's effects on primary AML patient cells, its impact on immune evasion pathways, and its potential to overcome resistance to other menin inhibitors. nih.govnih.govresearchgate.nethaematologica.org These academic collaborations have been instrumental in characterizing the therapeutic potential of Bleximenib and have laid the groundwork for its clinical investigation. nih.govhaematologica.org
Molecular and Cellular Mechanisms of Action of Bleximenib Oxalate
Specificity of Menin-KMT2A Protein-Protein Interaction Inhibition
Bleximenib oxalate (B1200264), also known as JNJ-75276617, is engineered to specifically obstruct the interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A), also referred to as mixed-lineage leukemia (MLL). ashpublications.orgsmolecule.com This interaction is a critical dependency for the survival and proliferation of leukemic cells characterized by KMT2A rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations. ashpublications.orgmdpi.com Menin acts as a scaffold protein, essential for the formation of a chromatin complex that maintains an oncogenic gene expression program in these leukemias. ashpublications.orgnih.gov By binding to menin, bleximenib prevents the recruitment of KMT2A and its associated proteins to target genes, thereby inhibiting their transcription. ashpublications.orgnih.gov
Quantitative Assessment of Binding Affinity to Menin (e.g., IC50 values)
The potency of bleximenib oxalate is underscored by its high binding affinity for the menin protein. In vitro fluorescence polarization assays have demonstrated that bleximenib binds to human menin with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Specifically, bleximenib exhibits IC50 values of 0.1 nM for human menin, 0.045 nM for mouse menin, and ≤0.066 nM for dog menin. newdrugapprovals.orgmedchemexpress.commedchemexpress.commedchemexpress.eu This strong binding affinity is crucial for effectively disrupting the menin-KMT2A interaction at clinically achievable concentrations. nih.gov
Notably, bleximenib retains its potent binding affinity for menin variants that confer resistance to other menin inhibitors. nih.gov For instance, it has shown continued activity against cells with MEN1 mutations such as M327I and T349M, which have been identified in patients who became refractory to the menin inhibitor revumenib. ashpublications.orgashpublications.orgnih.gov
| Species | IC50 Value (nM) | Reference |
|---|---|---|
| Human | 0.1 | newdrugapprovals.orgmedchemexpress.commedchemexpress.commedchemexpress.eu |
| Mouse | 0.045 | newdrugapprovals.orgmedchemexpress.commedchemexpress.commedchemexpress.eu |
| Dog | ≤0.066 | newdrugapprovals.orgmedchemexpress.commedchemexpress.commedchemexpress.eu |
Structural Basis of Menin Binding and Unique Binding Mode Analysis
The efficacy of bleximenib is rooted in its unique structural interaction with the menin protein. ashpublications.orgnih.gov Co-crystal structure analysis reveals that bleximenib binds to the KMT2A binding pocket on menin, directly competing with the N-terminal motif of KMT2A. nih.gov This binding mode is distinct from that of other menin inhibitors like revumenib. ashpublications.orgnih.govlarvol.com This unique interaction is believed to be the reason for its retained potency against menin mutations that cause resistance to other inhibitors. nih.gov The structural analysis highlights a central triazine scaffold in bleximenib which contributes to a favorable combination of binding affinity and safety properties. nih.gov
Disruption of Menin-KMT2A Complex Association with Chromatin
Bleximenib effectively disrupts the association of the menin-KMT2A complex with chromatin at the promoters of target genes. mdpi.comashpublications.orgtargetmol.com This displacement is a direct consequence of bleximenib binding to menin, which prevents the stable assembly of the oncogenic complex on the DNA. nih.gov
Modulation of Target Gene Promoter Occupancy
Chromatin immunoprecipitation (ChIP) assays have confirmed that treatment with bleximenib leads to a significant decrease in the occupancy of menin at the promoters of key target genes. ashpublications.org In cell lines with either KMT2A rearrangements (MOLM-14) or NPM1 mutations (OCI-AML3), treatment with bleximenib at concentrations ranging from 0.1 to 1.0 μM resulted in reduced menin binding to the promoters of genes such as MEIS1, HOXA9, and HOXA10. ashpublications.org This reduction in promoter occupancy is a critical step in the downstream transcriptional repression of these oncogenes. ashpublications.org
Downstream Transcriptional Regulation and Epigenetic Modulation
The disruption of the menin-KMT2A complex from chromatin by bleximenib initiates a cascade of downstream effects, leading to profound changes in gene expression and the epigenetic landscape of leukemic cells. haematologica.org
Repression of HOX Gene Clusters and MEIS1
A primary consequence of menin-KMT2A inhibition by bleximenib is the transcriptional repression of the HOX gene clusters and MEIS1. mdpi.comamegroups.org These genes are well-established targets of the menin-KMT2A complex and are crucial for the maintenance of the leukemic state. nih.govonclive.com Upregulated expression of HOX genes and MEIS1 is a hallmark of leukemias with KMT2A rearrangements and NPM1 mutations. haematologica.orgonclive.com
Studies have shown that bleximenib treatment leads to a significant downregulation of MEIS1 and HOXA9 expression. ashpublications.orgtandfonline.com This repression of key oncogenic drivers contributes to the induction of differentiation and apoptosis in leukemic cells. medchemexpress.com For instance, in MOLM-14 and OCI-AML3 cells, bleximenib treatment reduced the expression of MEIS1, PBX3, and FLT3. medchemexpress.commedchemexpress.com The repression of MEIS1 is a consistent finding across various studies and is considered a key mediator of the anti-leukemic effects of bleximenib. nih.govhaematologica.org
Furthermore, the inhibition of the menin-KMT2A interaction leads to changes in histone modifications at target gene loci. haematologica.org For example, at the MEIS1 locus, a decrease in the active histone marks H3K4me3 and H3K27ac has been observed, coupled with an increase in the repressive mark H3K27me3, indicating a switch to a Polycomb-repressed state. nih.govhaematologica.org
Regulation of PBX3, FLT3, and JMJD1C Expression
This compound has been shown to modulate the expression of several key genes implicated in leukemia. Treatment with bleximenib leads to a reduction in the expression of Pre-B-cell leukemia homeobox 3 (PBX3), FMS-like tyrosine kinase 3 (FLT3), and Jumonji domain-containing 1C (JMJD1C) in leukemic cell lines such as MOLM-14 and OCI-AML3. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov These genes are known targets of the menin-KMT2A complex and play significant roles in leukemogenesis. ashpublications.orgnih.gov The downregulation of these genes is a direct consequence of the inhibition of the menin-KMT2A interaction, which prevents the recruitment of this complex to their respective gene promoters. ashpublications.orgprobechem.comprobechem.com
| Gene | Cell Line(s) | Effect of Bleximenib Treatment |
| PBX3 | MOLM-14, OCI-AML3 | Decreased expression medchemexpress.commedchemexpress.comnih.gov |
| FLT3 | MOLM-14, OCI-AML3 | Decreased expression medchemexpress.commedchemexpress.comnih.gov |
| JMJD1C | MOLM-14, OCI-AML3 | Decreased expression medchemexpress.commedchemexpress.comnih.gov |
Impact on Epigenetic Reader Domains
This compound is classified as an epigenetic reader domain inhibitor. xunlan.netabmole.comantpedia.comambeed.cn Epigenetic reader domains are protein modules that recognize and bind to specific post-translational modifications on histone proteins, thereby playing a critical role in gene regulation. Menin itself functions as a scaffold protein that, through its interaction with KMT2A, is essential for maintaining the expression of oncogenic genes in certain leukemias. ashpublications.orgnih.gov Bleximenib disrupts the menin-KMT2A complex, which can be considered an interference with the "reading" of the epigenetic state that drives leukemogenesis. ashpublications.orgtargetmol.com This disruption leads to changes in histone modifications, such as a decrease in H3K4me3 at the promoters of target genes like MEIS-1, which is a key downstream effector in MLL-rearranged leukemia. nih.gov
Induced Cellular Responses in Leukemic Cells
The molecular changes induced by this compound translate into significant cellular responses in leukemic cells, including the inhibition of proliferation, induction of apoptosis, and promotion of myeloid differentiation, while having limited effects on healthy blood cells.
Inhibition of Proliferation
A primary cellular response to this compound is the potent inhibition of proliferation in various leukemia cell lines. medchemexpress.comnewdrugapprovals.orgmedchemexpress.commedchemexpress.commedchemexpress.com This anti-proliferative activity is particularly pronounced in acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (B-ALL) cell lines that harbor KMT2A rearrangements or NPM1 mutations. ashpublications.orgnih.govprobechem.comprobechem.com For instance, in KMT2A-rearranged AML cell lines, bleximenib has demonstrated IC50 values of less than 0.1 µM. probechem.comprobechem.com The inhibition of proliferation is a direct result of the downregulation of key genes that drive cell growth and survival. smolecule.comnih.gov
| Leukemia Type | Cell Line(s) | Effect of Bleximenib |
| Acute Myeloid Leukemia (AML) | KMT2A-rearranged, NPM1-mutant | Inhibition of proliferation nih.govprobechem.comprobechem.com |
| Acute Lymphoblastic Leukemia (ALL) | KMT2A-rearranged | Inhibition of proliferation probechem.comprobechem.comtargetmol.com |
Induction of Apoptosis
In addition to halting proliferation, this compound actively induces apoptosis, or programmed cell death, in leukemic cells. medchemexpress.comsmolecule.commedchemexpress.commedchemexpress.com This pro-apoptotic effect is a crucial component of its anti-leukemic activity. probechem.comprobechem.comnih.govmedchemexpress.cn The disruption of the menin-KMT2A interaction leads to the downregulation of survival signals, ultimately triggering the apoptotic cascade in cancer cells that are dependent on this pathway. smolecule.com
Promotion of Myeloid Differentiation
A hallmark of acute leukemia is a block in the differentiation of hematopoietic progenitor cells. ashpublications.org this compound has been shown to promote the myeloid differentiation of leukemic cells. medchemexpress.commedchemexpress.commedchemexpress.comprobechem.comprobechem.commedchemexpress.com By inhibiting the menin-KMT2A complex, bleximenib helps to reverse this differentiation block. This is evidenced by an increased expression of myeloid differentiation markers, such as CD11b (ITGAM), in treated cells. nih.gov Gene set enrichment analysis has confirmed the enrichment of gene sets involved in myeloid cell differentiation in response to bleximenib treatment in KMT2A-rearranged and NPM1-mutant AML cells. nih.gov
Limited Effects on Healthy Hematopoietic Cells
A significant advantage of this compound is its selectivity for leukemic cells, with minimal impact on their healthy counterparts. nih.govainvest.com Studies have shown that bleximenib has limited effects on normal hematopoietic cells. nih.gov For example, normal, non-proliferating peripheral blood mononuclear cells were not significantly affected by treatment with bleximenib. ashpublications.org This selectivity suggests a favorable therapeutic window, potentially reducing the side effects commonly associated with conventional chemotherapy. nih.gov
Preclinical Pharmacological Profiling of Bleximenib Oxalate
In Vitro Efficacy Studies in Leukemia Cell Models
Activity against KMT2A-Rearranged Cell Lines
Bleximenib has demonstrated significant antiproliferative activity in vitro across a range of leukemia cell lines harboring KMT2A rearrangements (KMT2A-r). nih.govnih.gov These rearrangements lead to the formation of oncogenic fusion proteins that are dependent on the interaction with menin to drive leukemic transformation. ashpublications.org
In studies involving KMT2A-r acute myeloid leukemia (AML) cell lines such as MOLM-13, MV4-11, and THP-1, bleximenib potently inhibited cell proliferation. nih.gov The antiproliferative effects were also observed in the KMT2A-rearranged B-cell acute lymphoblastic leukemia (B-ALL) cell line RS4;11. nih.gov Treatment with bleximenib in these cell lines led to the downregulation of key menin-KMT2A target genes, including MEIS1, PBX3, and FLT3, which are crucial for leukemic cell survival and proliferation. ashpublications.orgmedchemexpress.com Furthermore, the compound was shown to induce both apoptosis and myeloid differentiation in these cell lines. nih.govprobechem.com
Interestingly, bleximenib also showed potent activity in cell lines engineered to express specific MEN1 mutations (M327I or T349M) that confer resistance to other menin-KMT2A inhibitors like revumenib. ashpublications.orgnih.gov This suggests a distinct binding mode for bleximenib that may overcome certain mechanisms of acquired resistance. nih.gov
| Cell Line | Leukemia Subtype | Genetic Alteration | Reported In Vitro Effect of Bleximenib |
|---|---|---|---|
| MOLM-13 | AML | KMT2A-r | Potent antiproliferative activity, downregulation of target genes (MEIS1, PBX3, FLT3), induction of apoptosis and differentiation. nih.govmedchemexpress.com |
| MV4-11 | AML | KMT2A-r | Potent antiproliferative activity. nih.gov |
| THP-1 | AML | KMT2A-r | Potent antiproliferative activity. nih.gov |
| RS4;11 | B-ALL | KMT2A-r | Potent antiproliferative activity, induction of apoptosis. ashpublications.orgnih.gov |
Activity against NPM1-Mutant Cell Lines
Mutations in the NPM1 gene (NPM1c) are among the most common genetic alterations in AML and also exhibit a dependency on the menin-KMT2A interaction. ashpublications.orgnih.gov Bleximenib has shown significant preclinical efficacy in NPM1-mutant AML models. nih.govnih.gov
In the NPM1c AML cell line OCI-AML3, bleximenib demonstrated potent antiproliferative effects. nih.gov Treatment of OCI-AML3 cells with bleximenib resulted in the reduced expression of menin-KMT2A target genes such as MEIS1 and PBX3. probechem.com This indicates that bleximenib can effectively disrupt the pathogenic gene regulation driven by the menin-KMT2A complex in the context of NPM1 mutations. ashpublications.org Studies have also shown that bleximenib induces differentiation and apoptosis in NPM1-mutant AML cells. nih.gov
| Cell Line | Leukemia Subtype | Genetic Alteration | Reported In Vitro Effect of Bleximenib |
|---|---|---|---|
| OCI-AML3 | AML | NPM1c | Potent antiproliferative activity, downregulation of target genes (MEIS1, PBX3), induction of apoptosis and differentiation. nih.govmedchemexpress.comprobechem.com |
Evaluation in B-ALL Cell Lines
The preclinical activity of bleximenib extends to B-cell acute lymphoblastic leukemia (B-ALL), particularly cases with KMT2A rearrangements, which are common in infant B-ALL. ashpublications.orgnih.gov In the KMT2A-rearranged B-ALL cell line RS4;11, bleximenib displayed potent antiproliferative activity and induced apoptosis. ashpublications.orgnih.gov This demonstrates the potential of bleximenib as a targeted therapy for this high-risk leukemia subtype. ashpublications.org
Differential Sensitivity in Granulocyte-Macrophage Progenitor (GMP)-like AML
Recent studies have revealed a differential sensitivity to bleximenib based on the immunophenotypic characteristics of AML cells. haematologica.org A large-scale drug screen on primary AML patient samples indicated that AML with a granulocyte-macrophage progenitor (GMP)-like signature displays the greatest sensitivity to bleximenib. haematologica.orgnih.gov This increased sensitivity in GMP-like AML was observed in both liquid cultures and co-cultures with bone marrow stromal cells (MS5). researchgate.net
This finding is particularly relevant as GMP-like AML, often associated with KMT2A rearrangements, can be resistant to standard chemotherapy. nih.gov The data suggest that the differentiation state of the leukemic cell may be a biomarker for sensitivity to menin-KMT2A inhibition. haematologica.org
In Vivo Efficacy Studies in Animal Models
Activity in Xenograft Models of Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL)
The in vitro activity of bleximenib has been successfully translated into in vivo efficacy in multiple xenograft models of both AML and ALL. ashpublications.orgnih.gov In these models, where human leukemia cells are implanted into immunocompromised mice, oral administration of bleximenib led to a significant, dose-dependent reduction in the leukemic burden. nih.govnih.gov
Specifically, in a cell-derived xenograft model using the KMT2A-rearranged AML cell line MV4-11, bleximenib treatment resulted in tumor regression and a significant survival benefit. nih.gov Similar positive outcomes were observed in patient-derived xenograft (PDX) models of both KMT2A-rearranged and NPM1-mutant AML. ashpublications.org
The efficacy of bleximenib was also demonstrated in a B-ALL PDX model with a KMT2A rearrangement, where the compound significantly prolonged the survival of the treated mice. ashpublications.org The anti-leukemic effects in these in vivo models were accompanied by changes in the expression of menin-KMT2A target genes, confirming the on-target mechanism of action of bleximenib. nih.govnih.gov
Impact on Leukemic Burden and Survival Benefit
Preclinical studies using xenograft models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) have demonstrated the in vivo efficacy of bleximenib oxalate (B1200264). ashpublications.orgnih.gov In these models, which involve implanting human leukemia cells into mice, treatment with bleximenib resulted in a significant, dose-dependent reduction in the leukemic burden. ashpublications.orgnih.gov
Furthermore, this reduction in cancer cells translated into a notable survival benefit for the treated animals. ashpublications.orgnih.govmedchemexpress.com For instance, in a subcutaneous MOLM-14 AML xenograft model, daily oral administration of bleximenib led to dose-dependent tumor regressions. ashpublications.org In some patient-derived xenograft models of MLL-rearranged acute myeloid leukemia, treated mice remained disease-free for over a year. These findings underscore the potent anti-leukemic activity of bleximenib oxalate in preclinical settings.
Table 1: Effect of this compound on Tumor Regression in a MOLM-14 AML Xenograft Model
| Dose of this compound | Tumor Regression |
|---|---|
| 30 mg/kg | 70% |
| 50 mg/kg | 97% |
| 100 mg/kg | 99% |
Data sourced from a study on the preclinical efficacy of bleximenib. ashpublications.org
Preclinical Pharmacodynamics
The mechanism of action of this compound involves the modulation of gene expression and the induction of cell differentiation.
Analysis of Gene Expression Changes in Preclinical Models
This compound has been shown to inhibit the association of the menin-KMT2A complex with the promoters of target genes. ashpublications.org This leads to a reduction in the expression of several key oncogenes that are crucial for the survival of leukemic cells, including MEIS1, FLT3, PBX3, and JMJD1C. medchemexpress.comashpublications.org Studies in both KMT2A-rearranged (MOLM-14) and NPM1-mutant (OCI-AML3) AML cell lines confirmed the downregulation of these menin-KMT2A target genes following treatment with bleximenib. medchemexpress.comashpublications.org This targeted disruption of the oncogenic gene expression program is a key aspect of its anti-leukemic activity.
Assessment of Differentiation Markers
A hallmark of acute leukemia is a block in the differentiation of hematopoietic progenitor cells. This compound has been observed to induce myeloid differentiation in AML cells. ashpublications.orghaematologica.org In preclinical studies, treatment with bleximenib led to an increased expression of myeloid differentiation markers, such as CD11b and CD14, in AML cell lines like MOLM-14 and OCI-AML3. ashpublications.org This effect was observed after several days of treatment, suggesting that the compound pushes the leukemic cells to mature, thereby losing their proliferative capacity. ashpublications.org Morphological changes consistent with differentiation, such as an increase in neutrophil-like cells, were also noted in treated mouse bone marrow cells transduced with a KMT2A-AF9 fusion gene. ashpublications.org
Table 2: Induction of Differentiation Markers by Bleximenib in AML Cell Lines
| Cell Line | Marker | Observation |
|---|---|---|
| MOLM-14 | CD11b, CD14 | Increased expression after 3 and 7 days of treatment |
| OCI-AML3 | CD11b, CD14 | Increased expression after 3 and 7 days of treatment |
Data based on immunophenotypic analysis of AML cells treated with bleximenib. ashpublications.org
Preclinical Pharmacokinetics
The pharmacokinetic properties of a drug candidate are crucial for its development as a therapeutic agent.
Oral Bioavailability in Preclinical Species
This compound has demonstrated adequate oral bioavailability in preclinical models, a desirable characteristic for a drug intended for oral administration. smolecule.comashpublications.org In mice, the oral bioavailability of the oxalate salt of bleximenib was found to be 34%. ashpublications.org This level of absorption allows for effective systemic exposure following oral dosing, facilitating its use in in vivo efficacy studies. ashpublications.org
Plasma Half-Life in Preclinical Species
The plasma half-life of a drug determines its dosing frequency. In mice, this compound exhibited a plasma half-life of approximately 9 hours. ashpublications.org This reasonably long half-life supports the exploration of dose-response relationships in vivo and suggests that a convenient dosing schedule could be achievable in a clinical setting. ashpublications.org
Table 3: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
|---|---|
| Oral Bioavailability | 34% |
| Plasma Half-Life | ~9 hours |
Data from pharmacokinetic studies in mice. ashpublications.org
Investigation of Acquired Resistance Mechanisms
The emergence of resistance is a significant challenge in targeted cancer therapy. Preclinical studies have investigated potential mechanisms of acquired resistance to menin-KMT2A inhibitors and the activity of bleximenib in this context.
Activity against MEN1 Mutations (e.g., MEN1M327I, MEN1T349M)
Recent clinical studies with other menin-KMT2A inhibitors, such as revumenib, have identified the development of specific point mutations in the MEN1 gene as a mechanism of acquired resistance. nih.govnih.gov These mutations, including MEN1M327I and MEN1T349M, occur in the menin protein's binding pocket for KMT2A, reducing the binding affinity of the inhibitors. nih.gov
Preclinical models have been developed to study the impact of these mutations. Cell lines engineered to express these clinically relevant MEN1 mutations have shown resistance to revumenib and other menin-KMT2A inhibitors. nih.gov However, bleximenib has demonstrated potent antiproliferative activity against these engineered cell lines. nih.govprobechem.com This suggests that bleximenib may be effective in patients who have developed resistance to other menin inhibitors due to these specific mutations. nih.govnih.gov
The ability of bleximenib to overcome this resistance is attributed to its unique binding mode to the menin protein, which is distinct from that of other inhibitors like revumenib. nih.govashpublications.org A cocrystal structure of menin in complex with bleximenib has confirmed this different mode of interaction. nih.gov
Strategies to Overcome Resistance in Preclinical Settings
Beyond its intrinsic activity against known resistance mutations, other preclinical strategies to overcome resistance to menin inhibition are being explored. One important mechanism of resistance that has been identified involves the loss of polycomb repressive complex 1.1 subunits, which is independent of the menin-KMT2A target. haematologica.org This leads to the epigenetic reactivation of non-canonical targets. haematologica.org Interestingly, cells with this resistance mechanism have shown sensitivity to the BCL-2 inhibitor venetoclax (B612062), suggesting that combination therapies could be a beneficial strategy. haematologica.org
Synergistic Effects in Preclinical Combination Studies
To enhance the therapeutic efficacy of bleximenib and potentially prevent or overcome resistance, preclinical studies have evaluated its effects in combination with other anti-leukemic agents. These studies have consistently demonstrated synergistic effects across different classes of drugs.
Combinations with FLT3 Inhibitors (e.g., Gilteritinib)
Mutations in the Fms-like tyrosine kinase 3 (FLT3) gene are common in AML and often co-occur with KMT2A rearrangements. Preclinical studies have shown that combining bleximenib with the FLT3 inhibitor gilteritinib (B612023) results in significant synergistic effects on the proliferation of KMT2A-rearranged AML cells that also harbor FLT3 mutations. nih.govashpublications.org This provides a strong rationale for the clinical investigation of this combination in patients with this specific molecular profile. ashpublications.org
Combinations with Hypomethylating Agents (e.g., Azacitidine)
Hypomethylating agents like azacitidine are a standard of care in AML, particularly for older patients or those unfit for intensive chemotherapy. nih.gov Preclinical studies have demonstrated that bleximenib exhibits synergistic effects when combined with azacitidine in KMT2A-rearranged AML cells in vitro. nih.govprobechem.com This combination has also been shown to significantly increase survival in mouse models of AML. nih.gov These findings support the ongoing clinical trials investigating bleximenib in combination with azacitidine. clinicaloptions.comlarvol.comjnj.com
Combinations with BCL-2 Inhibitors (e.g., Venetoclax)
The BCL-2 inhibitor venetoclax has become a cornerstone of AML therapy, especially in combination with hypomethylating agents. nih.gov Preclinical research has shown that bleximenib acts synergistically with venetoclax in KMT2A-rearranged AML cells. nih.govprobechem.com The combination of bleximenib with both venetoclax and azacitidine has also been evaluated preclinically, demonstrating enhanced anti-leukemic activity. nih.govjnjmedicalconnect.com These promising preclinical results have paved the way for clinical trials of this triplet combination in patients with relapsed or refractory AML. clinicaloptions.comjnj.comjnjmedicalconnect.com
Table 1: Preclinical Activity of this compound Against MEN1 Resistance Mutations
| Mutation | Bleximenib Activity | Reference |
|---|---|---|
| MEN1M327I | Potent antiproliferative activity | nih.govprobechem.com |
| MEN1T349M | Potent antiproliferative activity | nih.govprobechem.com |
Table 2: Preclinical Combination Studies with this compound
| Combination Agent | Drug Class | Preclinical Finding | Reference |
|---|---|---|---|
| Gilteritinib | FLT3 Inhibitor | Synergistic antiproliferative effects in KMT2A-r/FLT3 mutant AML cells | nih.govashpublications.org |
| Azacitidine | Hypomethylating Agent | Synergistic effects in KMT2A-r AML cells in vitro and increased survival in vivo | nih.govprobechem.com |
| Venetoclax | BCL-2 Inhibitor | Synergistic effects in KMT2A-r AML cells in vitro | nih.govprobechem.com |
Chemical Synthesis and Structure Activity Relationship Sar of Bleximenib Oxalate
Synthetic Methodologies for Bleximenib Parent Compound
While specific, industrial-scale synthetic routes for Bleximenib are proprietary, information from patent literature outlines the general methodologies for its preparation. nih.gov The synthesis involves a multi-step process to assemble the complex molecular architecture of the Bleximenib parent compound.
The construction of the Bleximenib molecule relies on established organic chemistry reactions to form its core structure. smolecule.com Key transformations include:
Amide Coupling: This fundamental reaction is used to form the amide bonds that are integral to the picolinamide (B142947) scaffold of the molecule. smolecule.com
Alkylation Reactions: These steps are crucial for introducing alkyl chains, which can modulate the compound's physicochemical properties, such as bioavailability. smolecule.com
Protection/Deprotection: Throughout the synthesis, various functional groups are protected to prevent unwanted side reactions and then deprotected at appropriate stages to allow for further chemical modification. smolecule.com
Chiral Resolution: To obtain the desired stereoisomer, which is critical for specific binding to the target protein, a chiral resolution step is employed. For Bleximenib, this can be achieved using techniques like chiral supercritical fluid chromatography (SFC).
The synthesis culminates in the formation of the free base of Bleximenib, which is then converted to the oxalate (B1200264) salt. nih.gov
Formation of Bleximenib Oxalate Salt
The final step in the chemical preparation is the formation of the oxalate salt. This is achieved by reacting the free base form of Bleximenib with oxalic acid. smolecule.com The process typically involves dissolving the Bleximenib free base in a suitable solvent, such as ethanol, and then treating it with a solution of oxalic acid. allfordrugs.com The resulting this compound salt precipitates out of the solution and can be isolated through filtration and drying. allfordrugs.comnewdrugapprovals.org Slow evaporation or controlled precipitation conditions can be used to obtain the crystalline salt form.
The conversion of a parent drug compound into a salt is a common strategy in pharmaceutical development to enhance its properties. For Bleximenib, forming the oxalate salt serves several key purposes:
Improved Solubility: The oxalate salt form generally exhibits enhanced aqueous solubility compared to the free base. This is a critical attribute for an orally administered drug, as it can significantly improve dissolution and subsequent absorption in the gastrointestinal tract.
Enhanced Stability: Salt forms are often more chemically and physically stable than the parent compound. smolecule.com This increased stability is advantageous for manufacturing, storage, and ensuring a consistent shelf-life of the final pharmaceutical product.
Crystallinity: The oxalate salt of Bleximenib can be produced in a highly crystalline form with high enantiomeric excess, which is important for purity and consistent formulation.
Structural Basis of Activity and Selectivity
Bleximenib functions by potently and selectively inhibiting the critical interaction between the menin protein and the KMT2A protein. ashpublications.org This interaction is essential for the oncogenic activity seen in certain types of acute leukemia, particularly those with KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1m). ashpublications.orgmdpi.com By disrupting this protein-protein interaction, Bleximenib prevents the menin-KMT2A complex from binding to chromatin at the promoters of target genes like MEIS1 and FLT3. ashpublications.orgmdpi.com This leads to the downregulation of their expression, which in turn inhibits the proliferation of leukemic cells and induces their differentiation. nih.gov
Bleximenib belongs to a class of emerging therapeutic agents known as menin inhibitors. Other notable inhibitors in this class that have advanced in clinical trials include revumenib and ziftomenib. nih.govmdpi.com While all three target the menin-KMT2A interaction, there are distinctions in their profiles.
Preclinical data suggests that Bleximenib has potent antiproliferative activity across various leukemia cell lines and patient samples with KMT2A or NPM1 alterations. nih.gov A key differentiating feature of Bleximenib is its unique binding mode to the menin protein. This distinct interaction allows it to retain potency against certain mutations in the menin gene, such as MEN1 M327I or T349M, which have been identified in patients who developed resistance to other menin inhibitors like revumenib. nih.gov
| Inhibitor | Target | Key Differentiator | Status Note |
|---|---|---|---|
| Bleximenib (JNJ-75276617) | Menin-KMT2A Interaction | Potent activity against certain revumenib-resistant MEN1 mutations due to a unique binding mode. nih.gov | Currently in clinical trials for KMT2Ar and NPM1m acute leukemias. aml-hub.com |
| Revumenib | Menin-KMT2A Interaction | First-in-class menin inhibitor to receive FDA approval for relapsed/refractory KMT2Ar acute leukemia. aml-hub.com | Resistance can emerge via specific MEN1 mutations. nih.gov |
| Ziftomenib | Menin-KMT2A Interaction | Has shown clinical activity, particularly in NPM1-mutated leukemia. nih.govmdpi.com | Did not achieve proof of relevance in KMT2A-r leukemia in a Phase 1 trial. ashpublications.orgnih.gov |
Bleximenib is characterized as a highly selective inhibitor. smolecule.comtargetmol.com This means it specifically binds to the menin protein with high affinity, while showing minimal interaction with other proteins in the cell, including other methyltransferases. targetmol.com This high selectivity is crucial for minimizing off-target effects. The potent and selective binding of Bleximenib to the menin pocket that normally accommodates KMT2A effectively disrupts the formation of the oncogenic complex without interfering with other essential cellular pathways. ashpublications.orgmdpi.com This selectivity contributes to a more targeted therapeutic action, a key goal in the development of modern cancer therapies.
IC50 Profiling Across Species (Human, Mouse, Dog)
This compound is a potent and selective inhibitor of the menin-KMT2A (MLL) protein-protein interaction. Its inhibitory activity has been quantified across multiple species, demonstrating consistently high potency. The half-maximal inhibitory concentration (IC50) values, which measure the concentration of the drug required to inhibit 50% of the target's activity, are remarkably low across human, mouse, and dog orthologs of the menin protein.
Detailed IC50 values are as follows:
Human menin: 0.1 nM medchemexpress.comprobechem.commedchemexpress.eu
Mouse menin: 0.045 nM medchemexpress.commedchemexpress.eu
Dog menin: ≤0.066 nM medchemexpress.commedchemexpress.eu
These findings indicate that Bleximenib exhibits potent inhibitory activity against menin from different species, with IC50 values that are similar or even slightly lower for the mouse and dog proteins compared to the human protein. probechem.comprobechem.com This cross-species potency is a significant characteristic of the compound.
| Species | IC50 (nM) | Reference |
|---|---|---|
| Human | 0.1 | medchemexpress.comprobechem.commedchemexpress.eu |
| Mouse | 0.045 | medchemexpress.commedchemexpress.eu |
| Dog | ≤0.066 | medchemexpress.commedchemexpress.eu |
Enantiomeric Considerations (e.g., (S)-Bleximenib oxalate)
Bleximenib is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Bleximenib and (S)-Bleximenib. The pharmacological activity of such molecules often resides primarily in one of the enantiomers. In the case of Bleximenib, the (R)-enantiomer is the pharmacologically active form, exhibiting significantly greater inhibitory activity against the menin-KMT2A interaction.
(S)-Bleximenib oxalate is the S-enantiomer of this compound. medchemexpress.eumedchemexpress.combioscience.co.uk Research indicates that the (R)-enantiomer possesses over 100-fold higher inhibitory activity compared to the (S)-form in fluorescence polarization assays. This substantial difference in potency underscores the stereospecificity of the interaction between Bleximenib and the menin protein. The specific three-dimensional arrangement of the atoms in the (R)-enantiomer is crucial for its high-affinity binding to the target.
Advanced Research Methodologies for Bleximenib Oxalate Studies
In Vitro Assay Development and Implementation
A cornerstone of drug discovery, in vitro assays are crucial for characterizing the biochemical and cellular activity of a compound. For bleximenib oxalate (B1200264), these assays are designed to quantify its interaction with its target and to observe its effects on cancer cells.
Homogeneous Time-Resolved Fluorescence (HTRF) Assays for Menin-KMT2A Interaction
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a primary tool for quantifying the potency of bleximenib oxalate in disrupting the interaction between menin and KMT2A (also known as MLL). ashpublications.org This assay technology offers high sensitivity and a low background, making it ideal for high-throughput screening and detailed kinetic analysis. In these assays, recombinant human, mouse, or dog menin protein is utilized to determine the inhibitory concentration (IC50) of this compound. ashpublications.org The IC50 value represents the concentration of the inhibitor required to reduce the menin-KMT2A interaction by 50%. Research has demonstrated that this compound is a highly potent inhibitor, with IC50 values in the nanomolar range across different species. newdrugapprovals.orgmedchemexpress.commedchemexpress.com
Table 1: this compound IC50 Values in HTRF Assays
| Species | IC50 (nM) |
| Human | 0.1 |
| Mouse | 0.045 |
| Dog | ≤0.066 |
This table showcases the potent inhibitory activity of this compound against the menin-KMT2A interaction in different species as determined by HTRF assays. newdrugapprovals.orgmedchemexpress.commedchemexpress.com
Biophysical Techniques for Binding Affinity Determination (e.g., SPR, ITC)
To further characterize the binding kinetics and thermodynamics of the this compound-menin interaction, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. nih.govnih.gov SPR measures the real-time association and dissociation rates of an inhibitor binding to its target, providing detailed kinetic information. nih.gov ITC, on the other hand, directly measures the heat changes that occur upon binding, allowing for the determination of thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.govnih.gov These techniques provide a deeper understanding of the molecular interactions driving the potent inhibition observed with this compound. nih.govnih.gov
Cellular Assays for Proliferation, Apoptosis, and Differentiation
The ultimate goal of a therapeutic agent like this compound is to impact cancer cells. Cellular assays are therefore critical to assess its biological effects.
Proliferation Assays: These assays measure the ability of this compound to inhibit the growth of cancer cell lines. Studies have shown that this compound effectively inhibits the proliferation of acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (B-ALL) cell lines, particularly those with KMT2A rearrangements or NPM1 mutations, with IC50 values often below 0.1 µM. nih.govprobechem.comprobechem.com
Apoptosis Assays: To determine if the inhibition of proliferation is due to programmed cell death, apoptosis assays are conducted. This compound has been shown to induce apoptosis in AML and B-ALL cell lines. medchemexpress.comprobechem.comprobechem.com
Differentiation Assays: In leukemia, cancer cells are often blocked in an immature state. Differentiation assays assess the ability of a compound to induce these cells to mature into normal blood cells. This compound has been found to mediate anti-leukemic activity by inducing myeloid differentiation. medchemexpress.comprobechem.comprobechem.com
Molecular Biology Techniques
Molecular biology techniques provide insights into how this compound affects gene regulation and the association of the menin-KMT2A complex with DNA.
Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR) for Chromatin Association
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in the cell's natural context. nih.govabcam.com When coupled with quantitative PCR (qPCR), ChIP-qPCR can be used to determine if this compound treatment reduces the association of the menin-KMT2A complex with the promoter regions of its target genes. ashpublications.org Studies have demonstrated that this compound decreases the binding of menin to the promoters of key target genes like MEIS1, HOXA9, and HOXA10 in AML cell lines. ashpublications.org This provides direct evidence of the inhibitor's on-target activity at the chromatin level. targetmol.com
Gene Expression Profiling (e.g., RNA-seq, RT-qPCR)
To understand the downstream consequences of inhibiting the menin-KMT2A interaction, gene expression profiling techniques are utilized.
RNA-sequencing (RNA-seq): This high-throughput sequencing method provides a comprehensive, genome-wide view of the changes in gene expression following treatment with this compound. nih.gov It allows for the identification of entire pathways and gene networks that are modulated by the inhibitor.
Reverse Transcription-Quantitative PCR (RT-qPCR): This technique is used to validate the findings from RNA-seq and to quantify the expression levels of specific target genes. nih.govresearchgate.net Research has confirmed that this compound treatment leads to a reduction in the expression of various menin-KMT2A target genes, including MEIS1, PBX3, and FLT3, in AML cells with KMT2A rearrangements or NPM1 mutations. nih.govmedchemexpress.comprobechem.com A customized Nanostring nCounter SPRINT Profiler assay has also been used to measure changes in gene expression from bone marrow samples, showing a decrease in MEIS1 expression after bleximenib treatment. jnjmedicalconnect.com
Preclinical Model Systems
Establishment and Validation of In Vitro Leukemia Models
The preclinical evaluation of this compound relies on well-characterized in vitro models that accurately represent the genetic subtypes of leukemia targeted by the compound. Commonly used models include established human leukemia cell lines with specific genetic alterations. nih.govspandidos-publications.com
For studying KMT2A-rearranged leukemias, cell lines such as MOLM-14 (expressing the MLL-AF9 fusion) and MV4-11 (harboring an MLL-AF4 fusion) are frequently employed. nih.govnih.govashpublications.org The OCI-AML3 cell line is a widely used model for NPM1-mutant AML. nih.govspandidos-publications.com The validation of these cell lines for this compound studies involves confirming their dependency on the menin-KMT2A interaction for survival and proliferation. This is often achieved by demonstrating the compound's potent anti-proliferative activity in these cell lines, with IC50 values in the low nanomolar range. newdrugapprovals.org
Furthermore, these models are validated by showing that treatment with this compound leads to the expected molecular changes, such as the downregulation of menin-KMT2A target genes like MEIS1 and FLT3, and the induction of differentiation markers like CD11b and CD14. ashpublications.orgnih.gov The absence of these effects in wild-type cell lines such as HL-60 and K-562 further validates the specificity of the compound and the utility of the chosen models. nih.gov
Utilization of In Vivo Xenograft Models for Mechanistic Studies
To investigate the efficacy and mechanism of action of this compound in a more complex biological system, in vivo xenograft models are indispensable. nih.govmedchemexpress.com These models typically involve the engraftment of human leukemia cells into immunodeficient mice. ashpublications.orgnih.gov
Cell line-derived xenograft (CDX) models, such as those established with MOLM-14 cells, are used to assess the anti-tumor activity of this compound. nih.gov In these models, oral administration of the compound has been shown to lead to significant, dose-dependent tumor regressions and a notable increase in the lifespan of the treated mice. nih.govnih.gov Mechanistic studies in these models have confirmed that the observed anti-leukemic effects are associated with the on-target activity of this compound. This is evidenced by the reduced mRNA expression of menin-KMT2A target genes, including MEIS1, FLT3, MEF2C, and PBX3, and the increased expression of differentiation markers such as MNDA and ITGAM (CD11b) in the tumors of treated animals. nih.gov
Patient-derived xenograft (PDX) models, where primary leukemia cells from patients are directly engrafted into mice, provide a more clinically relevant system to evaluate the therapeutic potential of this compound. ashpublications.orgselleck.co.jp Studies using PDX models of both KMT2A-r and NPM1c AML have demonstrated the compound's ability to significantly reduce the leukemic burden and prolong survival. ashpublications.orgnih.gov In some instances, treatment with this compound has resulted in mice remaining disease-free for over a year. These models are crucial for confirming the compound's efficacy in a setting that more closely mimics human disease.
Analytical Techniques for Compound Characterization and Purity
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique for the characterization and purity assessment of this compound. nih.govnewdrugapprovals.org This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.
For the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) system is typically used for separation. newdrugapprovals.org The purity of different batches of this compound has been determined to be greater than 98% using LC-MS analysis. nih.gov The identity of the compound is confirmed by its retention time and the detection of its protonated molecule [M+H]⁺ by the mass spectrometer, which for the free base of Bleximenib has been observed at an m/z of 586.3. newdrugapprovals.orgnewdrugapprovals.org
The oxalate salt form of Bleximenib is utilized to enhance its aqueous solubility. LC-MS methods are also crucial for the quantification of oxalate itself, often employing tandem mass spectrometry (LC-MS/MS) for increased specificity and sensitivity, which is essential for various biomedical and clinical applications. researchgate.netnih.gov In the context of this compound, LC-MS ensures the correct identification, characterization, and purity of the active pharmaceutical ingredient, which is a critical quality control step in its development.
Future Directions and Broader Research Implications
Exploring Novel Therapeutic Combinations in Preclinical Models
Preclinical studies are actively investigating the synergistic effects of Bleximenib oxalate (B1200264) with other anti-leukemic agents to enhance efficacy and overcome resistance. Research has shown that combining Bleximenib with standard chemotherapy, venetoclax (B612062), and azacitidine can create diversified selective pressure on leukemia cells, potentially reducing the likelihood of escape mutations. youtube.comnih.gov
Specifically, preclinical data has demonstrated synergistic effects when Bleximenib is combined with the FLT3 inhibitor gilteritinib (B612023) in acute myeloid leukemia (AML) cells with KMT2A rearrangements. nih.govnih.gov Furthermore, a combination of Bleximenib with venetoclax and azacitidine has shown significant survival benefits in mouse models of AML with KMT2A rearrangements. nih.govjnj.com These findings provide a strong rationale for the ongoing clinical trials evaluating Bleximenib in combination with other AML-directed therapies. newdrugapprovals.orgnewdrugapprovals.org
Table 1: Preclinical Combinations with Bleximenib Oxalate
| Combination Agent | Cancer Type Model | Observed Effect |
|---|---|---|
| Gilteritinib | KMT2A-rearranged AML | Synergistic anti-proliferative activity. nih.govnih.gov |
| Venetoclax and Azacitidine | KMT2A-rearranged AML | Synergistic effects and significantly increased survival in mice. nih.govjnj.com |
Investigation of Menin Inhibition Beyond KMT2A- and NPM1-Altered Leukemias
The therapeutic potential of menin inhibitors like this compound may extend beyond leukemias with KMT2A and NPM1 alterations. The key dependency of these leukemias on the menin-KMT2A interaction for the overexpression of HOX genes and their cofactor MEIS1 serves as a guiding principle for identifying other susceptible cancers. researchgate.netmdanderson.org
Researchers are exploring the efficacy of menin inhibition in other leukemia subtypes that share this transcriptional dependency. mdanderson.org For instance, leukemias with NUP98 rearrangements, which are also characterized by HOXA9 overexpression, have shown susceptibility to menin inhibition in preclinical models. ashpublications.orgmdanderson.org Additionally, AML with CEBPA mutations and leukemias with upstream binding transcription factor tandem duplications are being investigated as potential candidates for menin inhibitor therapy. ashpublications.org The potential application in other cancers where menin plays a critical role is also an area of active research. smolecule.com
Research into Long-Term Proliferation and Immune Evasion Mechanisms
A crucial area of investigation is the impact of this compound on the long-term proliferation and immune evasion capabilities of cancer cells. medchemexpress.commedchemexpress.com Recent studies have revealed that Bleximenib not only hinders the self-renewal of leukemic blasts but also diminishes their capacity for immune evasion. haematologica.orgresearchgate.net
Mechanistically, Bleximenib has been shown to induce the upregulation of Major Histocompatibility Complex (MHC) class I and class II molecules on the surface of AML cells. haematologica.orghaematologica.orgainvest.com This enhanced antigen presentation makes the cancer cells more visible and susceptible to T-cell-mediated cytotoxicity. ainvest.comnih.gov This dual action of directly inhibiting proliferation and reactivating the host's immune response represents a significant advancement in cancer therapy. ainvest.com The upregulation of MHC molecules appears to be independent of MEIS1 loss but involves the activation of CIITA for MHC class II. haematologica.orgnih.gov
Development of Predictive Biomarkers for Response to Menin Inhibition
Identifying predictive biomarkers is essential for optimizing patient selection and treatment strategies for menin inhibitors. The overexpression of HOX genes and MEIS1 is a primary biomarker for sensitivity to menin inhibition. mdanderson.orgnih.gov However, the lack of standardized, validated assays for this gene expression signature presents a challenge. nih.govupenn.edu
As a surrogate, leukemia genotypes known to harbor this expression signature, such as those with KMT2A rearrangements or NPM1 mutations, are currently used to identify eligible patients. mdanderson.orgnih.gov Research is also exploring other potential biomarkers. For example, some studies suggest that granulocyte-macrophage progenitor (GMP)-like AML subtypes exhibit greater sensitivity to Bleximenib. haematologica.orgnih.gov Conversely, the mutational status of TP53 is being investigated as a potential biomarker for de novo resistance to menin inhibitors. biorxiv.org Furthermore, monitoring for the emergence of MEN1 gene mutations during treatment could be crucial for predicting relapse and guiding subsequent therapeutic decisions. nih.gov
Academic Contributions to Overcoming Resistance to Menin Inhibitors
The emergence of resistance to menin inhibitors is a significant clinical challenge that is being actively addressed by the academic research community. nih.gov Resistance can arise through both genetic and non-genetic mechanisms. youtube.com
The most well-characterized mechanism of acquired resistance is the development of point mutations in the MEN1 gene, which encodes the menin protein. researchgate.netnih.gov These mutations, often found at the drug-binding interface, reduce the inhibitor's ability to bind to menin, thereby compromising its efficacy. researchgate.netnih.gov Specific mutations in residues such as M327, G331, and T349 have been identified in patients who have relapsed on menin inhibitor therapy. nih.govashpublications.org Interestingly, Bleximenib has shown potent activity against cell lines with certain resistance mutations that affect other menin inhibitors, suggesting a unique binding mode that may overcome some forms of resistance. nih.govnih.gov
Non-genetic resistance mechanisms, where cancer cells adapt to the drug without genetic changes, are also under investigation. youtube.com Combination therapies are a key strategy being explored to overcome and prevent both types of resistance. youtube.comnih.gov
Table 2: Common MEN1 Resistance Mutations
| Mutation | Location | Effect |
|---|---|---|
| M327 | Drug-binding interface | Reduces drug binding affinity. nih.govashpublications.org |
| G331 | Drug-binding interface | Reduces drug binding affinity. nih.gov |
Potential for this compound as a Research Tool in Epigenetics and Cancer Biology
Beyond its therapeutic applications, this compound serves as a valuable research tool for dissecting the complex roles of menin in epigenetics and cancer biology. smolecule.com As a highly selective inhibitor of the menin-KMT2A interaction, it allows researchers to probe the downstream consequences of disrupting this specific protein-protein interaction. smolecule.comtargetmol.com
Bleximenib can be used in various experimental settings, from in vitro cell-based assays to in vivo animal models, to study gene regulation, cell differentiation, and apoptosis. medchemexpress.commedchemexpress.commedchemexpress.com Its ability to modulate the expression of key genes like HOXA9 and MEIS1 makes it an ideal tool for investigating the epigenetic mechanisms that drive leukemogenesis. Furthermore, its effects on the tumor microenvironment and immune surveillance open up new avenues for research into the interplay between epigenetic regulation and anti-tumor immunity. haematologica.orgresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing and characterizing Bleximenib oxalate to ensure reproducibility?
- Methodological Answer : Synthesis should follow validated procedures, such as salt formation via oxalic acid neutralization with Bleximenib free base under controlled pH (e.g., 2.5–3.5). Characterization requires multi-modal analysis:
- Purity : HPLC with UV detection (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) .
- Structural Confirmation : H/C NMR (DMSO-d6 solvent) and X-ray diffraction for crystalline form verification .
- Stoichiometry : Elemental analysis (CHNS/O) to confirm oxalate counterion ratio .
Q. How can researchers validate the solubility and stability of this compound in preclinical formulations?
- Methodological Answer :
- Solubility : Use the shake-flask method in biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C, analyzed via UV-spectrophotometry .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .
Q. What in vitro assays are critical for preliminary assessment of this compound’s biological activity?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : IC50 determination using fluorogenic substrates (e.g., kinase activity assays with ATP concentration gradients) .
- Cell Viability : MTT assays in relevant cancer cell lines (e.g., leukemia models) with dose-response curves (0.1–100 µM) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported efficacy data for this compound across different cell lines?
- Methodological Answer :
- Factorial Design : Test variables (e.g., cell passage number, serum concentration, oxygen tension) using a 2 factorial approach to identify confounding factors .
- Data Triangulation : Cross-validate results with orthogonal assays (e.g., Western blot for target phosphorylation + apoptosis markers) .
- Statistical Analysis : Apply ANCOVA to adjust for covariates (e.g., baseline proliferation rates) .
Q. What strategies optimize the pharmacokinetic-pharmacodynamic (PK-PD) modeling of this compound in rodent studies?
- Methodological Answer :
- Sampling Protocol : Serial blood/tissue collection at 0.5, 1, 2, 4, 8, 12, 24 h post-dose for LC-MS/MS quantification .
- Modeling Software : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .
- Validation : Compare simulated vs. observed AUC and C with a priori acceptance criteria (e.g., ±20% deviation) .
Q. How can researchers address uncertainties in the proposed mechanism of action (MOA) of this compound?
- Methodological Answer :
- Biophysical Studies : Surface plasmon resonance (SPR) for binding kinetics (, ) with purified target protein .
- CRISPR Knockout Models : Validate target specificity by comparing IC50 in wild-type vs. knockout cell lines .
- Pathway Analysis : RNA-seq profiling (e.g., differential expression of downstream apoptosis markers) .
Data Presentation and Validation Guidelines
Ethical and Reproducibility Considerations
- Data Transparency : Share raw datasets (e.g., NMR spectra, HPLC chromatograms) as supplementary materials with DOI-linked repositories .
- Conflict of Interest : Disclose all funding sources and institutional partnerships in the acknowledgments section .
- Reagent Validation : Use commercial reference standards (e.g., USP-grade oxalic acid) and lot-track reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
